

Spectroscopic characterization (NMR, IR, UV-Vis) of 5-(2-Pyridyl)-1H-Tetrazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-(2-Pyridyl)-1H-Tetrazole

Cat. No.: B183320

[Get Quote](#)

Spectroscopic Profile of 5-(2-Pyridyl)-1H-Tetrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth spectroscopic characterization of **5-(2-Pyridyl)-1H-Tetrazole**, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document details the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data, along with comprehensive experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **5-(2-Pyridyl)-1H-Tetrazole** in solution. The ^1H and ^{13}C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively.

NMR Spectroscopic Data

The ^1H and ^{13}C NMR data for **5-(2-Pyridyl)-1H-Tetrazole** were acquired in deuterated dimethyl sulfoxide (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ^1H NMR Data for **5-(2-Pyridyl)-1H-Tetrazole**[\[1\]](#)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
8.50	d	3.2	Pyridyl H-6
8.02	d	8.0	Pyridyl H-3
7.78	m	-	Pyridyl H-4
7.41	m	-	Pyridyl H-5

Table 2: ^{13}C NMR Data for **5-(2-Pyridyl)-1H-Tetrazole**^[1]

Chemical Shift (δ , ppm)	Assignment
155.2	Tetrazole C-5
150.5	Pyridyl C-6
144.1	Pyridyl C-2
138.6	Pyridyl C-4
126.5	Pyridyl C-5
123.0	Pyridyl C-3

Experimental Protocol for NMR Spectroscopy

1.2.1. Sample Preparation

- Accurately weigh approximately 5-10 mg of **5-(2-Pyridyl)-1H-Tetrazole**.
- Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
- Ensure the solution is homogeneous. If necessary, gently warm the sample or use a vortex mixer to aid dissolution.
- Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).

1.2.2. Data Acquisition

- The ^1H and ^{13}C NMR spectra are recorded on a Bruker UXNMR FT-400 MHz spectrometer. [\[1\]](#)
- For ^1H NMR, the instrument is operated at a frequency of 400 MHz.
- For ^{13}C NMR, the instrument is operated at a frequency of 100 MHz.
- Standard acquisition parameters are used, with a sufficient number of scans to obtain a good signal-to-noise ratio. For ^{13}C NMR, a greater number of scans may be required due to the lower natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

Fourier-transform infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in **5-(2-Pyridyl)-1H-Tetrazole** by measuring the absorption of infrared radiation.

FT-IR Spectroscopic Data

The FT-IR spectrum of **5-(2-Pyridyl)-1H-Tetrazole** exhibits characteristic absorption bands corresponding to the vibrations of its constituent bonds. The data presented below is based on the analysis of similar tetrazole and pyridine-containing compounds.

Table 3: Characteristic FT-IR Absorption Bands for **5-(2-Pyridyl)-1H-Tetrazole**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-2500	Broad	N-H stretching (tetrazole ring)
3150-2900	Medium	C-H stretching (aromatic)
1640-1560	Medium-Strong	C=N and C=C stretching (tetrazole and pyridine rings) [1]
1475-1400	Medium-Strong	Ring stretching (tetrazole and pyridine)
1200-900	Medium	Tetrazole ring vibrations [2]
800-600	Medium	C-H out-of-plane bending (pyridine ring) [3]

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)

2.2.1. Sample Preparation

- Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven to remove any moisture.
- In an agate mortar, grind 1-2 mg of **5-(2-Pyridyl)-1H-Tetrazole** with approximately 100-200 mg of the dried KBr until a fine, homogeneous powder is obtained.[\[4\]](#)
- Transfer the mixture to a pellet press die.
- Apply pressure (typically 8-10 tons) under vacuum to form a thin, transparent pellet.

2.2.2. Data Acquisition

- Record the background spectrum of the empty sample compartment.
- Place the KBr pellet containing the sample in the spectrometer's sample holder.
- Acquire the FT-IR spectrum over the range of 4000-400 cm⁻¹.

- The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption of UV or visible light by **5-(2-Pyridyl)-1H-Tetrazole** corresponds to the promotion of electrons from lower to higher energy orbitals.

UV-Vis Spectroscopic Data

The UV-Vis spectrum of **5-(2-Pyridyl)-1H-Tetrazole** is expected to show absorption bands characteristic of the π -systems of the pyridine and tetrazole rings. While specific molar absorptivity data for the free ligand is not readily available, studies on its metal complexes suggest absorption maxima in the UV region.

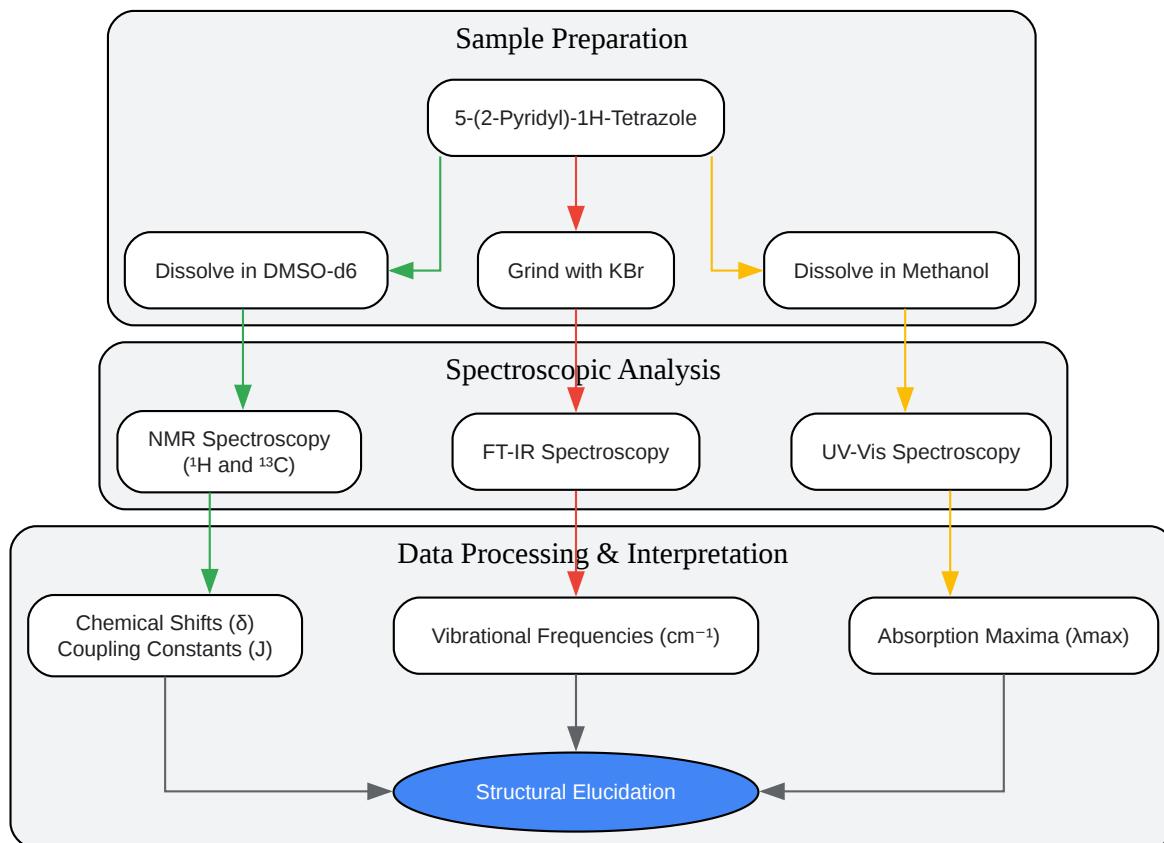
Table 4: Expected UV-Vis Absorption Data for **5-(2-Pyridyl)-1H-Tetrazole** in Methanol

λ_{max} (nm)	Molar Absorptivity (ϵ , L mol $^{-1}$ cm $^{-1}$)	Electronic Transition
~240-280	To be determined	$\pi \rightarrow \pi^*$ transitions of the aromatic rings

Experimental Protocol for UV-Vis Spectroscopy

3.2.1. Sample Preparation

- Prepare a stock solution of **5-(2-Pyridyl)-1H-Tetrazole** of a known concentration (e.g., 1×10^{-3} M) by dissolving an accurately weighed amount of the compound in spectroscopic grade methanol.
- From the stock solution, prepare a series of dilutions (e.g., 1×10^{-4} M, 5×10^{-5} M, 1×10^{-5} M) using methanol.


3.2.2. Data Acquisition

- Use a dual-beam UV-Vis spectrophotometer.

- Fill a quartz cuvette with spectroscopic grade methanol to be used as the reference (blank).
- Record the baseline spectrum with the blank in both the sample and reference beams.
- Record the UV-Vis absorption spectra of the prepared solutions of **5-(2-Pyridyl)-1H-Tetrazole** from 200 to 400 nm.
- Identify the wavelength of maximum absorbance (λ_{max}).
- If desired, the molar absorptivity (ϵ) can be calculated using the Beer-Lambert law ($A = \epsilon cl$), where A is the absorbance at λ_{max} , c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Experimental Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **5-(2-Pyridyl)-1H-Tetrazole**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic characterization of **5-(2-Pyridyl)-1H-Tetrazole**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. growingscience.com [growingscience.com]

- 2. pnrjournal.com [pnrjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. shimadzu.com [shimadzu.com]
- To cite this document: BenchChem. [Spectroscopic characterization (NMR, IR, UV-Vis) of 5-(2-Pyridyl)-1H-Tetrazole]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b183320#spectroscopic-characterization-nmr-ir-uv-vis-of-5-2-pyridyl-1h-tetrazole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com